![molecular formula C6H3F3N2O3 B1603047 5-Nitro-2-(trifluoromethyl)pyridin-4-ol CAS No. 438554-44-0](/img/structure/B1603047.png)
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Overview
Description
5-Nitro-2-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol typically involves the nitration of 2-(trifluoromethyl)pyridine. One common method includes the following steps:
Nitration Reaction: 2-(trifluoromethyl)pyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the desired position on the pyridine ring.
Isolation and Purification: The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)pyridin-4-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group (-OH) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethyl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
5-Nitro-2-(trifluoromethyl)pyridin-4-ol is characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. The molecular formula is C₆H₄F₃N₃O₂, with a molecular weight of approximately 195.1 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a suitable candidate for various applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. For instance, studies have shown that derivatives of this compound can effectively target multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Potential
The compound's structural features suggest potential applications in cancer treatment. Its derivatives have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation . The unique combination of functional groups allows for modifications that enhance its pharmacological properties.
Case Study: Drug Development
A notable case study involves the synthesis of this compound derivatives that were tested for anticancer activity. These compounds showed promising results in preclinical trials, indicating their potential as active pharmaceutical ingredients (APIs) for cancer therapy .
Agrochemical Applications
The trifluoromethyl group present in this compound contributes to its use in agrochemicals. Compounds with similar structures have been developed as herbicides and insecticides, providing effective solutions for crop protection . The introduction of this compound into agrochemical formulations has led to improved efficacy against pests while minimizing environmental impact.
Table: Comparison of Agrochemical Derivatives
Compound Name | Application Type | Efficacy |
---|---|---|
Fluazifop-butyl | Herbicide | Effective against grass weeds |
This compound | Insecticide | Promising results in pest control |
Other TFMP derivatives | Various | Broad-spectrum activity |
Synthetic Methodologies
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in both medicinal and agricultural chemistry.
Synthesis Techniques
Recent advancements have highlighted several methods for synthesizing this compound efficiently:
- Oxidative Functionalization: Utilizing whole cells of Burkholderia sp. for regioselective oxyfunctionalization to produce hydroxylated derivatives .
- Chemical Reactions: Employing phosphorus pentachloride (PCl₅) under controlled conditions to facilitate transformations leading to more complex structures .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Nitro-5-(trifluoromethyl)pyridin-2-ol: Similar structure but with different positioning of functional groups, leading to distinct chemical properties.
2-Amino-5-nitro-4-(trifluoromethyl)pyridine:
Uniqueness
5-Nitro-2-(trifluoromethyl)pyridin-4-ol is unique due to the combination of a nitro group, trifluoromethyl group, and hydroxyl group on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a compound with the molecular formula CHFNO and a molecular weight of 208.09 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity. The presence of these functional groups often enhances the compound's lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cells in various models. The trifluoromethyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell signaling pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis, similar to other pyridine derivatives known for their anticancer properties.
- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was particularly effective against breast and lung cancer cell lines, showing IC values below 20 µM.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVNBMMOVZQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625280 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-44-0 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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